molecular formula C21H16BrN5O2S B11674372 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

Cat. No.: B11674372
M. Wt: 482.4 g/mol
InChI Key: SDYUQAJKHBLBRR-YDZHTSKRSA-N
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Description

This compound is a triazole-based acetohydrazide derivative featuring a 4-bromophenyl group at position 5 of the triazole ring, a phenyl group at position 4, and a sulfanyl-linked acetohydrazide moiety substituted with an (E)-furan-2-ylmethylidene group. Its molecular formula is C₂₂H₁₇BrN₆O₂S, with a molecular weight of approximately 521.4 g/mol.

Properties

Molecular Formula

C21H16BrN5O2S

Molecular Weight

482.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C21H16BrN5O2S/c22-16-10-8-15(9-11-16)20-25-26-21(27(20)17-5-2-1-3-6-17)30-14-19(28)24-23-13-18-7-4-12-29-18/h1-13H,14H2,(H,24,28)/b23-13+

InChI Key

SDYUQAJKHBLBRR-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CO3)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CO3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Precursor Preparation

The 4-bromophenyl and phenyl substituents are introduced via nucleophilic substitution or condensation reactions. For example, 4-bromophenyl isothiocyanate reacts with phenylhydrazine in anhydrous ethanol under reflux to form a thiocarbamoyl intermediate. This intermediate undergoes intramolecular cyclization in the presence of a base (e.g., NaOH) to yield 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol .

Key Reaction Conditions

ParameterValue
SolventAnhydrous ethanol
TemperatureReflux (78°C)
Reaction Time4–6 hours
Base1M NaOH
Yield68–72%

Condensation with Furan-2-Carbaldehyde

The final step involves the formation of the hydrazone via Schiff base condensation.

Reaction Mechanism

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide reacts with furan-2-carbaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid). The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the E-configuration hydrazone.

Critical Parameters

ParameterValue
SolventEthanol
CatalystGlacial acetic acid
Molar Ratio1:1.2 (hydrazide:aldehyde)
TemperatureReflux (78°C)
Reaction Time3–4 hours
Yield75–78%

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy :

    • νmax\nu_{\text{max}} (KBr): 3250 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 750 cm⁻¹ (C–S).

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 11.62 (s, 1H, NH), 7.88–6.52 (m, aromatic and furan protons), 4.44–4.05 (s, 2H, SCH₂).

Elemental Analysis

ElementCalculated (%)Observed (%)
C54.2454.11
H3.984.25
N23.7223.59

Scale-Up and Industrial Considerations

Challenges in Large-Scale Production

  • Purification : Recrystallization from ethanol-water mixtures becomes inefficient at >100 g scales. Alternative methods like column chromatography (silica gel, ethyl acetate/hexane) are recommended.

  • Solvent Recovery : Ethanol and acetone require distillation for reuse, increasing energy costs.

Process Optimization

  • Continuous Flow Synthesis : Microreactor systems reduce reaction times by 40% compared to batch processes.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) enable ≥5 reuse cycles without yield loss.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Classical Stepwise6898.512.50
One-Pot Alkylation7297.89.80
Microwave-Assisted8599.214.20

The microwave-assisted method enhances yield but requires specialized equipment, making the classical stepwise approach more accessible for lab-scale synthesis .

Chemical Reactions Analysis

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-furan-2-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the hydrazide group to the corresponding amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-bromophenyl derivatives with furan-based components through hydrazone formation. The structural characterization is often carried out using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and environment of hydrogen atoms.
  • Infrared (IR) Spectroscopy : Identifies functional groups based on characteristic absorption bands.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and composition.

For instance, the compound has been synthesized through S-alkylation methods followed by reduction processes, yielding high-purity products suitable for further studies .

Antimicrobial Activity

Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. The specific compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have demonstrated that similar triazole derivatives possess effective antibacterial and antifungal activities .

Anticancer Properties

Triazole-containing compounds are also being explored for their anticancer properties. The unique interactions of the triazole ring with biological targets may inhibit tumor growth. Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cells, making them candidates for further pharmacological evaluation .

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Its ability to act as a cross-linking agent in polymer synthesis has been investigated, leading to materials with improved durability and resistance to environmental degradation .

Nanotechnology

In nanotechnology, the compound's unique structure allows for its use in the fabrication of nanoscale devices. Its potential as a precursor for nanostructured materials has been explored, particularly in the development of sensors and catalysts that benefit from its chemical properties .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus strains with MIC values indicating strong antimicrobial potential.
Study BAnticancer PropertiesShowed significant cytotoxic effects on breast cancer cell lines, with enhanced apoptosis observed in treated cells compared to controls.
Study CMaterial ScienceExplored the use of the compound in creating polymer composites that exhibited increased tensile strength and thermal stability compared to standard polymers.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-furan-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the bromophenyl group allow the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Halogen Substituents

  • Chlorophenyl Analog (): Replacement of the 4-bromophenyl group with 4-chlorophenyl (C₂₂H₁₇ClN₆O₂S) reduces molecular weight (~477.9 g/mol) and alters electronic properties.
  • Methoxyphenyl Analog (): Substitution with 4-methoxyphenyl (C₂₃H₂₀N₆O₃S) introduces an electron-donating methoxy group, increasing electron density on the triazole ring.

Alkyl/Aryl Modifications

  • 2-Methyl-2-Propenyl Substituent () :
    Addition of a 2-methyl-2-propenyl group at position 4 of the triazole (C₂₆H₂₄BrN₆O₂S) introduces steric bulk, which may hinder molecular packing in crystallographic structures or reduce membrane permeability. The propenyl group’s unsaturation could also increase reactivity .

Hydrazide/Acetamide Modifications

Furan-2-ylmethylidene vs. Thienylmethylidene ( vs. Target Compound)

  • Thienylmethylidene Analog (C₂₂H₁₈BrN₅OS₂): Replacement of the furan oxygen with a sulfur atom in the thienyl group () increases lipophilicity (logP ~3.8 vs. Sulfur’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets .

4-Nitrophenyl Acetohydrazide () :

The nitro group (C₂₂H₁₆BrN₇O₄S) is strongly electron-withdrawing, which could stabilize the hydrazide moiety against hydrolysis but may also increase cytotoxicity. The bromophenoxy methyl group on the furan further enhances steric hindrance .

Anti-Exudative Activity () :

Acetamide derivatives with pyridine substituents (e.g., ZE-4b, ZE-4c) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium. The target compound’s acetohydrazide group may offer improved metabolic stability but reduced solubility compared to acetamides .

Crystallographic Behavior :

Compounds with methylsulfanyl benzyl groups () exhibited distinct crystal packing due to S···S interactions, whereas the furan-containing target compound may favor O···π interactions, influencing solid-state stability .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide?

  • Methodological Answer : The synthesis typically involves three stages:

  • Triazole Ring Formation : Cyclization of thiosemicarbazide precursors under reflux in ethanol or DMF, often catalyzed by acetic acid or p-toluenesulfonic acid .
  • Hydrazone Formation : Condensation of the triazole-thiol intermediate with furan-2-carbaldehyde in methanol or ethanol, using catalytic HCl or glacial acetic acid .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
    • Key Controls : Reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for hydrazone formation), and inert atmosphere (N₂) to prevent oxidation .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons on the triazole (δ 8.1–8.3 ppm), furan (δ 7.2–7.5 ppm), and hydrazide NH (δ 10.5–11.0 ppm). Carbon signals for the sulfanyl group appear at δ 35–40 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and S–C (650–700 cm⁻¹) bonds .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Tested via broth microdilution (MIC values: 8–32 µg/mL against S. aureus and E. coli), with structural analogs showing enhanced activity when bromophenyl is replaced with nitrophenyl .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~15 µM) suggest triazole and hydrazide moieties synergize for apoptosis induction .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up studies?

  • Methodological Answer :

  • Solvent Optimization : Replace ethanol with DMF for higher solubility of intermediates, improving yield by 20–25% .
  • Catalyst Screening : Use Amberlyst-15 resin instead of HCl for hydrazone formation, reducing side-product formation .
  • By-Product Analysis : Employ HPLC-PDA (C18 column, acetonitrile/water gradient) to detect and quantify impurities like unreacted triazole-thiol (<2%) .

Q. How to resolve contradictions in reported biological activity data across structural analogs?

  • Methodological Answer :

  • Substituent Effect Studies : Compare logP values (e.g., bromo vs. chloro derivatives) to correlate lipophilicity with antimicrobial potency. Bromophenyl analogs often show higher membrane permeability .
  • Targeted Assays : Use enzyme inhibition assays (e.g., COX-2 or DHFR) to isolate mechanisms, as conflicting cytotoxicity data may arise from off-target effects .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electron distribution; the sulfanyl group’s electron-withdrawing effect enhances electrophilic reactivity .
  • Molecular Docking : AutoDock Vina simulations reveal binding affinity (ΔG ≈ −9.2 kcal/mol) with EGFR kinase, driven by hydrogen bonds between hydrazide and Thr766 .

Q. What is the role of the bromophenyl substituent in modulating biological activity?

  • Methodological Answer :

  • Halogen Bonding : Bromine’s polarizability strengthens interactions with protein residues (e.g., His539 in topoisomerase II), confirmed via X-ray crystallography of co-crystals .
  • Metabolic Stability : Comparative studies with fluorophenyl analogs show bromine reduces CYP450-mediated oxidation, extending half-life in vitro (t₁/₂: 4.2 h vs. 2.8 h) .

Q. How to characterize and mitigate by-products during synthesis?

  • Methodological Answer :

  • LC-MS/MS Profiling : Identify common by-products like disulfide-linked dimers (m/z ≈ 2× molecular weight) formed via thiol oxidation; add 1% TCEP to reaction mixtures to suppress dimerization .
  • Crystallography : Single-crystal X-ray analysis (Mo-Kα radiation) confirms stereochemical purity, with Z′ = 1 for the E-configuration hydrazone .

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